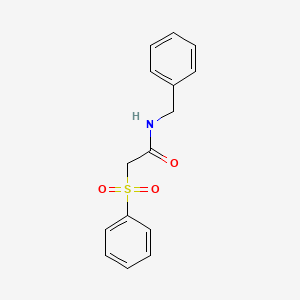

2-(苯磺酰基)-N-苄基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis N-benzyl-2-(phenylsulfonyl)acetamide derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of this compound in chemical synthesis. The synthesis typically involves the reaction of benzenesulfonyl chloride with amines, followed by substitution reactions with different electrophiles to introduce the N-benzyl moiety. For instance, the synthesis of biologically active N-substituted derivatives illustrates this process, where dynamic pH control and the use of sodium hydride and N,N-Dimethylformamide (DMF) are pivotal (Khalid et al., 2014). Another example is the gamma-lactam synthesis via C-H insertion, highlighting the role of N-benzyl protecting groups in enhancing regioselectivity, critical for the total synthesis of complex molecules like rolipram (Yoon et al., 2003).

Molecular Structure Analysis The molecular structure of N-benzyl-2-(phenylsulfonyl)acetamide and related derivatives is characterized by various techniques, including X-ray crystallography, IR, and NMR spectroscopy. Studies reveal that the molecular conformation and the positioning of substituents significantly influence the compound's physical and chemical properties. For example, the crystal structure analysis of dichloro derivatives shows the planar arrangement and hydrogen bonding patterns, providing insights into the compound's stability and reactivity (Gowda et al., 2008).

Chemical Reactions and Properties N-benzyl-2-(phenylsulfonyl)acetamide undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. The compound participates in aromatic nucleophilic substitution reactions, showcasing its reactivity towards different nucleophiles. For instance, the compound's reactivity with nitrogen nucleophiles leads to the synthesis of antimalarial sulfonamides, highlighting its potential in drug discovery (Fahim & Ismael, 2021).

Physical Properties Analysis The physical properties of N-benzyl-2-(phenylsulfonyl)acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on crystal structure and non-covalent interactions provide valuable information on the compound's stability and potential applications in material science (Asegbeloyin et al., 2019).

Chemical Properties Analysis The chemical properties of N-benzyl-2-(phenylsulfonyl)acetamide, including its reactivity, stability, and functional group transformations, are well-documented. The compound's ability to undergo various chemical reactions makes it a valuable synthetic intermediate in organic synthesis. For example, its role in the palladium-catalyzed ortho-arylation of substituted benzamides demonstrates its utility in constructing complex molecular architectures (Reddy et al., 2017).

科学研究应用

当然!以下是对2-(苯磺酰基)-N-苄基乙酰胺(也称为N-苄基-2-(苯磺酰基)乙酰胺)的科学研究应用的全面分析:

药物开发

2-(苯磺酰基)-N-苄基乙酰胺在药物开发中显示出潜力,尤其是作为设计新药的支架。 其独特的化学结构允许进行可以增强生物活性的修饰,使其成为开发新治疗剂的宝贵起点 .

抗菌剂

研究表明,N-苄基-2-(苯磺酰基)乙酰胺的衍生物具有显著的抗菌特性。这些化合物已针对各种细菌和真菌菌株进行了测试,在抑制微生物生长方面显示出有希望的结果。 这使它们成为开发新型抗菌药物的潜在候选者 .

酶抑制研究

该化合物已被用于酶抑制研究,特别是在蛋白酶抑制剂的背景下。 其结构使其能够与酶活性位点相互作用,从而深入了解酶机制,并有助于设计用于治疗用途的有效抑制剂 .

荧光探针

N-苄基-2-(苯磺酰基)乙酰胺衍生物已被用作生化测定中的荧光探针。 由于其高灵敏度和特异性,这些探针可用于检测和量化各种生物样品中的生物分子 .

有机合成

在有机化学中,2-(苯磺酰基)-N-苄基乙酰胺作为合成复杂分子的通用中间体。 其反应性允许形成各种化学键,促进杂环化合物和其他有价值的化学实体的合成 .

材料科学

该化合物在材料科学中具有应用,特别是在开发具有独特性能的新型聚合物和材料方面。 将其掺入聚合物基质中可以增强材料性能,例如热稳定性、机械强度和耐化学性 .

生物成像

由于其荧光特性,N-苄基-2-(苯磺酰基)乙酰胺用于生物成像技术。 它有助于可视化细胞过程和结构,为生物医学研究和诊断提供宝贵的信息 .

化学传感器

该化合物也被用于化学传感器的开发。 这些传感器可以检测环境和临床样品中的特定分析物,使其可用于监测污染物、毒素和其他感兴趣物质 .

SpringerLink 东方化学杂志 SpringerLink SpringerLink SpringerLink SpringerLink ChemSpider

作用机制

Target of Action

It’s known that sulfonylurea drugs, which have a similar structure, primarily target the pancreatic β-cells . They improve glucose and lipid levels by stimulating insulin secretion .

Mode of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to covalently modify the hydroxyl of serine residues . This modification can significantly alter the function of the target protein, leading to changes in cellular processes .

Biochemical Pathways

Sulfonyl fluorides are known to interact with a variety of biochemical pathways, depending on the specific target proteins they modify .

Pharmacokinetics

Sulfonylurea drugs, which have a similar structure, are known to be well-absorbed orally and are extensively metabolized in the liver .

Result of Action

Sulfonylurea drugs, which have a similar structure, are known to stimulate insulin secretion, leading to a decrease in blood glucose levels .

属性

IUPAC Name |

2-(benzenesulfonyl)-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCPGZZWXZFZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)

![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2481195.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)

![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)